Methyl 2-(bromomethyl)-5-cyanobenzoate
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Overview
Description
Methyl 2-(bromomethyl)-5-cyanobenzoate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromomethyl group and a cyano group attached to a benzoate ester framework. This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of related bromomethyl benzoate derivatives has been explored in several studies. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization indicates the potential for creating complex structures from simpler benzoic acid derivatives . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from 2-amino-5-methylbenzoic acid demonstrates the utility of bromomethyl groups in constructing pharmacologically relevant compounds . These studies suggest that Methyl 2-(bromomethyl)-5-cyanobenzoate could be synthesized through similar strategies, utilizing halogenation and functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds, such as Methyl 2-amino 5-bromobenzoate, has been investigated using density functional theory (DFT) . Vibrational studies and molecular properties, including hyperpolarizability, have been analyzed to understand the molecular dynamics and electronic properties. These analyses provide insights into the behavior of the molecule under various conditions and its potential reactivity, which could be extrapolated to Methyl 2-(bromomethyl)-5-cyanobenzoate.
Chemical Reactions Analysis
The reactivity of bromomethyl benzoate derivatives has been explored in various chemical reactions. Aryl radical cyclization with alkyne followed by tandem carboxylation has been performed on related compounds, leading to the construction of complex skeletons such as dihydrobenzofuran and indoline . Additionally, the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 2-(azidomethyl)-5-bromobenzofuran demonstrates the potential for creating diverse heterocyclic structures with antimicrobial activities . These reactions highlight the versatility of bromomethyl benzoate derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(bromomethyl)-5-cyanobenzoate can be inferred from related compounds. For example, the crystal structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate reveals a planar molecule with a layered structure due to intermolecular C—H⋯O bonds . This suggests that Methyl 2-(bromomethyl)-5-cyanobenzoate may also exhibit planarity and form specific intermolecular interactions. Additionally, the study of thermodynamic properties such as heat capacity, entropy, and enthalpy of Methyl 2-amino 5-bromobenzoate provides a basis for understanding the stability and reactivity of the compound under different temperature conditions .
Scientific Research Applications
Synthesis of Pharmaceuticals and Intermediates
Methyl 2-(bromomethyl)-5-cyanobenzoate plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. It is used in the synthesis of anti-cancer drugs by serving as a key intermediate for compounds inhibiting thymidylate synthase, as demonstrated in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao Sheng-li, 2004). Additionally, it is involved in the preparation of pharmacologically active benzo[b]thiophen derivatives, which are significant in medicinal chemistry (N. Chapman et al., 1971).
Research on Genotoxic Impurities
This compound is also important in the detection and quantification of genotoxic impurities in pharmaceuticals. A study on lenalidomide drug substance used a HPLC method to simultaneously detect and quantify methyl 2-(bromomethyl)-5-nitrobenzoate, among other impurities, showcasing its relevance in ensuring drug safety and purity (Kishore Gaddam et al., 2020).
Application in Polymer Synthesis
In polymer science, methyl 2-(bromomethyl)-5-cyanobenzoate is used in the study of polycondensation processes. For example, its derivative, potassium 3-bromomethyl-5-methylbenzoate, was used in a study to understand the formation of cyclic oligomers in polymerization, indicating its utility in understanding and developing new polymeric materials (Maurice Sepulchre et al., 2003).
In Vibrational and Molecular Studies
Methyl 2-(bromomethyl)-5-cyanobenzoate has been used in vibrational studies to understand molecular properties and behaviors. For instance, the study of Methyl 2-amino 5-bromobenzoate using DFT method provided insights into its molecular structure, vibrational wavenumbers, and electronic properties, highlighting the significance of such compounds in molecular spectroscopy and quantum chemistry (A. Saxena et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)-5-cyanobenzoate is a compound that has been used in the synthesis of various pharmaceuticals It’s worth noting that similar compounds have been used in the synthesis of drugs that target proteins like cereblon .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which Methyl 2-(bromomethyl)-5-cyanobenzoate can participate, is a key biochemical pathway. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules .
Result of Action
The primary result of the action of Methyl 2-(bromomethyl)-5-cyanobenzoate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic molecules, including potential drug candidates .
properties
IUPAC Name |
methyl 2-(bromomethyl)-5-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-7(6-12)2-3-8(9)5-11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPQXWVXHPIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
421551-82-8 |
Source
|
Record name | Methyl 2-(bromomethyl)-5-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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